N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2.ClH/c18-13-3-4-15-12(6-13)7-16(23-15)17(22)21-9-11-2-1-10(8-20)5-14(11)19;/h1-6,16H,7-9,20H2,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYBZMUGDJAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core substituted with various functional groups. The molecular formula is C17H19ClF N3O2, and it has a molecular weight of approximately 347.80 g/mol. Its structural uniqueness is believed to contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of viral replication. In particular, studies have shown that derivatives related to this compound exhibit potent activity against human adenovirus (HAdV). For example, certain analogues demonstrated selectivity indexes greater than 100 while maintaining low micromolar potency against HAdV . Preliminary mechanistic studies suggest that these compounds interfere with the HAdV DNA replication process and later stages of the viral life cycle.
Efficacy Against Human Adenovirus
The efficacy of this compound has been evaluated in vitro and in vivo:
| Compound | IC50 (μM) | CC50 (μM) | SI (Selectivity Index) | In Vivo Toxicity (mg/kg) |
|---|---|---|---|---|
| Lead Compound (Niclosamide) | 0.27 | 156.8 | >100 | 150 |
| Compound 15 | 0.27 | 156.8 | >100 | 150 |
| Compound 43 | TBD | TBD | TBD | TBD |
IC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 refers to the concentration that causes cytotoxicity in 50% of cells.
Case Studies
- In Vitro Studies : A series of substituted benzamide analogues were tested for their antiviral properties against HAdV. Compounds such as 6 , 15 , 29 , and 43 showed promising results with IC50 values in the sub-micromolar range, indicating strong antiviral activity with minimal cytotoxic effects .
- In Vivo Studies : The maximum tolerated dose for compound 15 was determined to be 150 mg/kg in hamster models, demonstrating its potential safety profile for further development .
Q & A
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification: Refer to GHS classifications for acute toxicity (oral, skin, eye irritation) and respiratory sensitization. Use PPE including nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol-prone procedures .
- Engineering Controls: Implement fume hoods for synthesis steps to minimize inhalation risks. Ensure local exhaust ventilation during reactions involving volatile intermediates .
- Emergency Preparedness: Maintain eyewash stations and safety showers accessible within 10 seconds of the workspace. Train personnel on first-aid measures for skin/eye contact (e.g., 15-minute flushing protocols) .
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Reagent Selection: Use polar aprotic solvents (e.g., DMF) with bases like KCO to enhance nucleophilic substitution efficiency. Monitor reaction pH to avoid side reactions (e.g., hydrolysis of the carboxamide group) .
- Design of Experiments (DoE): Apply fractional factorial designs to evaluate critical variables (temperature, stoichiometry, catalyst loading). For example, use a 2 factorial design to optimize coupling reactions between fluorophenyl and benzofuran moieties .
- Kinetic Analysis: Conduct time-course studies via HPLC to identify rate-limiting steps (e.g., carboxamide formation) and adjust reaction times accordingly .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Spectroscopic Methods:
- NMR: Use -NMR to confirm the fluorophenyl substituent’s position and -NMR to verify dihydrobenzofuran ring conformation .
- HPLC-MS: Pair reverse-phase C18 columns with ESI-MS in positive ion mode to detect impurities (e.g., dechlorinated byproducts) at detection limits <0.1% .
- Elemental Analysis: Validate elemental composition (C, H, N, Cl) with combustion analysis, targeting <0.3% deviation from theoretical values .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states for fluorophenyl-methyl bond formation. Compare activation energies of competing pathways to predict regioselectivity .
- Machine Learning (ML): Train ML models on existing reaction datasets (e.g., aryl-fluorine coupling reactions) to predict optimal solvent/base combinations for novel analogs .
- Feedback Loops: Integrate experimental data (e.g., failed reaction conditions) into computational workflows to refine predictive algorithms iteratively .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Substituent Variation: Systematically modify the 2-fluorophenyl and dihydrobenzofuran groups. For example, replace chlorine with bromine to assess electronic effects on receptor binding .
- Biological Assays: Use high-throughput screening (HTS) against target proteins (e.g., GPCRs) to correlate structural changes (e.g., aminomethyl chain length) with IC values .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., docking to serotonin receptors) to identify critical hydrogen bonds or steric clashes caused by fluorophenyl substitutions .
Q. How should researchers address contradictory bioactivity data across different experimental models?
Methodological Answer:
- Data Triangulation: Cross-validate in vitro (cell-based assays) and in vivo (rodent models) results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-Analysis: Apply Bayesian statistics to aggregate data from disparate studies, weighting results by model relevance (e.g., humanized vs. wild-type receptors) .
- Controlled Variables: Standardize experimental conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize confounding factors in cross-study comparisons .
Q. What advanced purification techniques improve yield while minimizing impurities?
Methodological Answer:
- Membrane Technologies: Use nanofiltration membranes (MWCO 300–500 Da) to separate the target compound (MW ~400 Da) from smaller impurities (e.g., unreacted aminomethyl precursors) .
- Crystallization Optimization: Screen solvent/anti-solvent pairs (e.g., ethanol/water) under controlled cooling rates (1–2°C/min) to enhance crystal purity. Monitor via in-situ Raman spectroscopy .
- Preparative HPLC: Utilize C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve structurally similar byproducts (e.g., regioisomers) .
Q. How can researchers resolve discrepancies in spectroscopic data interpretation?
Methodological Answer:
- Multi-Technique Correlation: Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to distinguish intrinsic molecular properties from solvent effects .
- Ab Initio Calculations: Predict -NMR chemical shifts using Gaussian09 and compare with experimental data to validate proposed structures .
- Collaborative Validation: Share raw spectral data (e.g., JCAMP-DX files) with independent labs for blinded re-analysis, reducing confirmation bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
